1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways to exert their therapeutic effects . For instance, some piperidine derivatives have been found to inhibit the proliferation and metastasis of various types of cancers .
Biochemical Pathways
Piperidine derivatives have been found to affect a wide variety of biological activities .
Pharmacokinetics
The compound has a molecular weight of 19826 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that temperature could influence its stability.
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in similar applications.
The uniqueness of this compound lies in its dual ring structure, which provides distinct chemical and biological properties compared to other single-ring derivatives .
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKVFFVSKMJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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